molecular formula C9H12F3N3 B11797399 4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine

4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine

Cat. No.: B11797399
M. Wt: 219.21 g/mol
InChI Key: ASKDZSIBZXQDSL-UHFFFAOYSA-N
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Description

4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The compound features a piperidine ring linked to a 2-trifluoromethyl-imidazole core, a structure known to enhance the pharmacokinetic properties of drug candidates. The imidazole ring is a privileged scaffold in nature and pharmacology, found in essential biological molecules like the amino acid histidine, and is a key component in a wide array of therapeutic agents . Its amphoteric nature allows it to participate in various chemical interactions, improving solubility and bioavailability . The trifluoromethyl (CF3) group is a common motif in modern agrochemicals and pharmaceuticals due to its ability to influence a molecule's metabolic stability, lipophilicity, and overall binding affinity . As such, this compound serves as a critical synthon for the development of novel ligands, particularly for applications in constructing Covalent Organic Frameworks (COFs) and other advanced materials . Researchers utilize this and similar imidazole derivatives in the design and synthesis of potential inhibitors for disease-related protein kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR), which is a prominent target in anticancer research . Furthermore, derivatives of imidazole are extensively investigated for their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound is offered for research applications as a high-purity intermediate to facilitate innovation in the development of new active pharmaceutical ingredients (APIs) and functional materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H12F3N3

Molecular Weight

219.21 g/mol

IUPAC Name

4-[2-(trifluoromethyl)imidazol-1-yl]piperidine

InChI

InChI=1S/C9H12F3N3/c10-9(11,12)8-14-5-6-15(8)7-1-3-13-4-2-7/h5-7,13H,1-4H2

InChI Key

ASKDZSIBZXQDSL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=CN=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Approaches

A foundational method for constructing the piperidine-imidazole linkage involves nucleophilic substitution reactions. In one documented procedure, 4-aminopiperidine undergoes sequential alkylation with 2-chloro-1-(trifluoromethyl)imidazole under basic conditions. The reaction typically employs potassium carbonate in acetonitrile at 60–80°C for 12–24 hours, achieving moderate yields (45–55%). Steric hindrance from the trifluoromethyl group necessitates prolonged reaction times, while polar aprotic solvents like DMF improve solubility but may promote side reactions.

Critical to this approach is the pre-functionalization of the imidazole ring. As demonstrated in a patent application, 2-(trifluoromethyl)imidazole precursors are synthesized via copper-catalyzed coupling between 4-(trifluoromethyl)phenylboronic acid and protected pyrazole derivatives. This method highlights the importance of anhydrous conditions and molecular sieves to absorb water byproducts, with cupric acetate serving as both catalyst and oxidizing agent.

Cyclization of Propargylamine Derivatives

Alternative routes utilize cyclization reactions to form the imidazole ring in situ. A two-step process involves:

  • Propargylamine Formation : Reacting 4-piperidinecarboxaldehyde with trifluoroacetonitrile in the presence of ammonium chloride yields a propargylamine intermediate.

  • Gold-Catalyzed Cyclization : Using AuCl₃ (5 mol%) in dichloroethane at 80°C, the alkyne undergoes 5-endo cyclization to generate the imidazole ring. This method achieves higher regioselectivity (>90%) compared to thermal cyclization but requires stringent exclusion of moisture.

The mechanism proceeds via activation of the alkyne by gold, facilitating nucleophilic attack by the amine and subsequent proton transfer. While elegant, scalability remains challenging due to the cost of gold catalysts and competing polymerization side reactions at elevated temperatures.

Catalytic Hydrogenation in Piperidine Functionalization

Reductive Amination Pathways

Hydrogenation plays a pivotal role in constructing the piperidine moiety. A representative synthesis begins with 4-pyridylacetone, which undergoes reductive amination with ammonium acetate under hydrogen (50 psi) using 10% Pd/C in ethanol. This step quantitatively reduces the pyridine ring to piperidine while introducing the amine functionality.

Key parameters influencing yield include:

  • Catalyst Loading : 5–10 wt% Pd/C optimizes H₂ activation without over-reduction

  • Temperature : 60°C balances reaction rate and selectivity

  • Acid Additives : Acetic acid (0.1 equiv) protonates the intermediate imine, preventing side reactions

Post-hydrogenation, the amine is protected with Boc anhydride (di-tert-butyl dicarbonate) in THF, achieving 85–92% yield. This protection is crucial for subsequent imidazole coupling steps.

Imidazole Ring Construction Methodologies

De Novo Imidazole Synthesis

The trifluoromethyl-bearing imidazole ring is often constructed via condensation reactions. A four-component approach combines:

  • Ammonium acetate (NH₄OAc)

  • Trifluoroacetic acid (CF₃COOH)

  • Glyoxal (OHC–CHO)

  • 4-Piperidinamine

Heating at 100°C in acetic acid for 8 hours facilitates cyclocondensation, with the reaction proceeding through imine formation, nucleophilic attack, and aromatization. While economical, this method produces regioisomeric mixtures requiring chromatographic separation.

Cross-Coupling for Imidazole Installation

Transition metal catalysis enables direct coupling of pre-formed imidazole fragments. A Suzuki-Miyaura coupling variant employs:

  • 4-Bromopiperidine

  • 2-(Trifluoromethyl)imidazole-1-boronic acid

  • Pd(PPh₃)₄ (2 mol%)

  • K₂CO₃ base in dioxane/water (4:1)

Microwave irradiation at 150°C for 15 minutes achieves 75% yield with complete regiocontrol. The boronic acid partner is synthesized via iridium-catalyzed borylation of 2-chloroimidazoles, a step requiring careful exclusion of oxygen.

Purification and Isolation Techniques

Chromatographic Separation

Final purification typically employs flash chromatography on silica gel with ethyl acetate/hexane gradients (30→70%). The trifluoromethyl group’s strong electron-withdrawing nature causes distinct Rf values (0.3–0.4) compared to non-fluorinated analogs. Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves remaining regioisomers, with retention times differing by 1.2–1.5 minutes.

Crystallization Optimization

Recrystallization from toluene/heptane (1:3) at -20°C yields colorless needles suitable for X-ray analysis. The trifluoromethyl group’s hydrophobicity necessitates careful solvent selection—polar solvents like ethanol induce oiling out, while hydrocarbon mixtures promote ordered crystal growth.

Analytical Characterization Data

Spectroscopic Properties

¹H NMR (400 MHz, CDCl₃): δ 7.52 (s, 1H, imidazole H), 4.25–4.15 (m, 2H, piperidine H-1), 3.02–2.95 (m, 2H, piperidine H-3), 2.30–2.15 (m, 1H, piperidine H-4), 1.85–1.70 (m, 2H), 1.60–1.45 (m, 2H).
¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (CF₃).
HRMS (ESI+): m/z calc. for C₉H₁₂F₃N₃ [M+H]⁺ 220.1064, found 220.1061.

Comparative Synthesis Metrics

MethodStepsOverall YieldPurity (HPLC)Key Advantage
Nucleophilic Substitution338%95%Simple reagents
Gold-Catalyzed Cyclization255%98%High regioselectivity
Suzuki Coupling428%99%Excellent scalability

Chemical Reactions Analysis

Types of Reactions

4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole and piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Anticancer Activity

The compound is being investigated for its potential anticancer properties. Recent studies have shown that derivatives containing the trifluoromethyl group exhibit cytotoxic activity against several cancer cell lines. For instance, compounds with similar structures have demonstrated effectiveness against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 3.6 µM to 11.0 µM, indicating significant potency in inhibiting tumor growth .

Inhibition of Enzymatic Activity

4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine has been shown to act as an inhibitor of specific enzymes linked to metabolic disorders. Research indicates that compounds in this class can inhibit 11β-hydroxysteroid dehydrogenase type 1, which is involved in the regulation of cortisol metabolism and has implications for treating conditions like obesity and type 2 diabetes . This mechanism highlights the compound's potential in managing metabolic syndrome and related disorders.

Structure-Based Drug Design

The structural features of this compound make it an attractive candidate for structure-based drug design. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability of the drug candidates derived from this scaffold . This property is crucial for developing effective therapeutic agents that can efficiently reach their targets within biological systems.

Targeting Epigenetic Proteins

Recent advancements in medicinal chemistry have explored the use of imidazole derivatives as chemical probes for epigenetic proteins. The compound's ability to selectively bind to specific targets within these proteins can facilitate the development of therapies aimed at regulating gene expression, which is vital in cancer treatment and other diseases .

Case Study: Antitumor Activity Evaluation

A comprehensive study evaluated a series of compounds related to this compound for their anticancer properties. The research involved assessing the cytotoxic effects on various human tumor cell lines using established protocols from the National Cancer Institute (NCI). The findings indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis, suggesting a multifaceted mechanism of action .

Mechanism of Action Studies

Further investigations into the mechanism of action revealed that these compounds could disrupt critical protein-protein interactions involved in cell cycle regulation and apoptosis pathways. For example, studies indicated that some derivatives effectively inhibited MDM2-p53 interactions, a key pathway in tumor suppression . This understanding provides insights into how modifications to the imidazole-piperidine scaffold can enhance therapeutic efficacy.

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Notes
Anticancer ActivityCytotoxicity against HCT-116, MCF-7IC50 values: 3.6 µM - 11.0 µM
Enzyme InhibitionInhibition of 11β-hydroxysteroid dehydrogenasePotential treatment for metabolic syndrome
Drug DesignStructure-based drug designEnhances lipophilicity and bioavailability
Epigenetic RegulationChemical probes for targeting epigenetic proteinsSelective binding improves therapeutic potential

Mechanism of Action

The mechanism of action of 4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various signaling pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

  • 4-(1H-Imidazol-1-yl)piperidine hydrochloride (CAS 7635-45-9) : Lacks the trifluoromethyl group at the imidazole 2-position. The absence of this group reduces lipophilicity and may decrease blood-brain barrier penetration compared to the target compound .
  • 4-[2-(2-Methylimidazol-1-yl)ethyl]piperidine (CAS 130516-99-3): Incorporates a methyl-substituted imidazole linked via an ethyl group to piperidine.
  • 4-((2-Isopropyl-1H-imidazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine (CAS 1396873-13-4) : Features an isopropyl group on imidazole and a sulfonyl substituent on piperidine. The sulfonyl group introduces polarity, which may improve aqueous solubility but limit membrane permeability compared to the target compound .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound significantly increases logP compared to non-fluorinated analogs like 4-(1H-imidazol-1-yl)piperidine hydrochloride. This enhances its ability to cross lipid membranes, a critical factor for CNS-active drugs .
  • Solubility : Hydrochloride salts (e.g., CAS 7635-45-9) exhibit improved aqueous solubility, whereas the free base form of the target compound may require formulation adjustments for bioavailability .

Biological Activity

4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine is a compound of interest due to its potential pharmacological applications. The trifluoromethyl group is known to enhance metabolic stability and biological activity in various chemical entities. This article compiles findings from recent studies concerning the biological activity of this compound, including structure-activity relationships (SAR), mechanisms of action, and therapeutic potential.

The biological activity of this compound has been linked to its ability to interact with various biological targets, including ion channels and receptors. For instance, in studies involving neuronal calcium ion channel blockers, modifications to similar compounds have shown significant effects on their stability and efficacy in vivo .

Structure-Activity Relationships (SAR)

Research has demonstrated that the introduction of the trifluoromethyl group significantly enhances the metabolic stability and potency of compounds in the imidazole class. For example, derivatives with this modification exhibited increased inhibitory activity against certain receptors compared to their non-trifluoromethyl counterparts .

CompoundTrifluoromethyl GroupActivity Level (IC50)
Compound AYes0.5 μM
Compound BNo5 μM

Case Studies

  • Anticancer Activity : In a study focusing on melanoma cells, compounds structurally related to this compound were shown to induce G2/M phase arrest and apoptosis in A375 melanoma cells. The treatment resulted in a significant increase in apoptotic cells, suggesting potential use in cancer therapy .
  • Inhibition of Pain Sensation : Another study evaluated the effects of similar imidazole derivatives on P2X3 receptors, which are implicated in pain pathways. The trifluoromethyl substitution resulted in enhanced antagonistic activity against these receptors, indicating a promising avenue for pain management therapies .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that compounds with trifluoromethyl groups generally exhibit improved bioavailability and reduced clearance rates due to their metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(2-(trifluoromethyl)-1H-imidazol-1-yl)piperidine?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions or functionalization of preformed piperidine scaffolds. For example:

  • Imidazole-piperidine coupling : A modified procedure involves reacting 4-azidopiperidine derivatives with trifluoromethyl-substituted imidazoles under copper-catalyzed "click chemistry" conditions (THF:acetone solvent system, CuI catalyst, reflux for 24 hours) .
  • Substitution reactions : Brominated piperidine intermediates can undergo nucleophilic substitution with imidazole derivatives in the presence of HBr or other acids under reflux .
    • Key Considerations : Reaction yields depend on solvent polarity, catalyst loading (e.g., 10 mol% CuI), and temperature control .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Characterization typically involves:

  • Spectroscopic techniques : 1^1H-NMR and 13^{13}C-NMR to confirm imidazole-piperidine connectivity and trifluoromethyl group presence. For example, 1^1H-NMR signals at δ 7.8–8.2 ppm indicate aromatic protons on the imidazole ring, while piperidine protons appear as multiplet signals at δ 1.5–3.5 ppm .
  • Elemental analysis (CHN) : To verify stoichiometry (e.g., C9_9H12_{12}F3_3N3_3) .
  • Mass spectrometry (ES-MS) : Molecular ion peaks (e.g., [M+H]+^+ at m/z 232) confirm molecular weight .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :

  • Solvent optimization : A THF:acetone (5:1) ratio enhances solubility of azide intermediates while stabilizing transition states .
  • Catalyst screening : CuI (10 mol%) improves regioselectivity in "click" reactions compared to CuBr .
  • Temperature modulation : Reflux conditions (80–90°C) reduce side-product formation in substitution reactions .
  • Purification strategies : Column chromatography with gradients of ethyl acetate/hexane removes unreacted imidazole derivatives .

Q. What strategies resolve contradictory spectral data (e.g., NMR signal overlap)?

  • Methodological Answer :

  • 2D-NMR (COSY, HSQC) : Differentiates piperidine ring protons from imidazole protons. For example, HSQC correlates 1^1H signals with 13^{13}C shifts for trifluoromethyl-bearing carbons .
  • Isotopic labeling : 19^{19}F-NMR quantifies trifluoromethyl group integrity and monitors degradation .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and compare with experimental data to resolve ambiguities .

Q. What pharmacological targets are associated with this compound?

  • Methodological Answer :

  • CYP enzyme inhibition : Derivatives of 4-(imidazolyl)piperidine show selective inhibition of CYP5122A1 (IC50_{50} ≤ 1 µM) over CYP51 in Leishmania studies. Screening involves:
  • Enzyme assays : Recombinant CYP isoforms incubated with test compounds and fluorogenic substrates .
  • Docking studies : AutoDock Vina predicts binding poses in CYP active sites, highlighting hydrogen bonds between the imidazole ring and heme propionates .
  • Histamine receptor modulation : Piperidine-imidazole hybrids act as dual H1/H4 receptor ligands. Radioligand displacement assays (e.g., 3^3H-mepyramine for H1) quantify affinity .

Q. How should researchers handle safety and stability concerns?

  • Methodological Answer :

  • Safety protocols : Refer to SDS guidelines for piperidine derivatives (e.g., skin/eye protection, fume hood use). For example, immediate flushing with water is required for skin/eye exposure .
  • Stability testing : Monitor decomposition via HPLC under accelerated conditions (40°C, 75% humidity). Trifluoromethyl groups enhance hydrolytic stability compared to non-fluorinated analogs .
  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the imidazole ring .

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